molecular formula C18H20N4O4S B2356682 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide CAS No. 899961-21-8

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide

Cat. No.: B2356682
CAS No.: 899961-21-8
M. Wt: 388.44
InChI Key: JDNOOARSZFRKBN-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure based on a 5,5-dioxide dihydrothieno[3,4-c]pyrazole core, which is substituted with a phenyl ring at the 2-position and a 2-oxo-2-(piperidin-1-yl)acetamide functional group at the 3-position . This core scaffold is recognized as part of a broader class of dihydrothienopyrazoles, which have been investigated for their potential biological activities. Published research on closely related structural analogs, specifically those with phenylacetamido moieties attached to the pyrazole ring, has indicated that such compounds can exhibit potent antitumor properties . These analogs function by inhibiting critical phosphotransferase enzymes and modulating the cell cycle in proliferating cells, suggesting a potential mechanism of action for this chemical class that may be relevant for investigating kinase inhibition and cell proliferation pathways . Researchers can utilize this high-purity compound as a key chemical tool or a building block for developing novel therapeutic agents. It is also valuable as a standard in analytical chemistry and for probing structure-activity relationships (SAR) within this unique molecular family. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxo-2-piperidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-17(18(24)21-9-5-2-6-10-21)19-16-14-11-27(25,26)12-15(14)20-22(16)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNOOARSZFRKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique thieno[3,4-c]pyrazole core, which is characterized by a fused thiophene and pyrazole ring structure. The presence of the 5,5-dioxido group enhances its reactivity and biological activity. The molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially making it useful in treating conditions such as arthritis or other inflammatory diseases.
  • Anticancer Activity : The compound has shown potential cytotoxic effects against various cancer cell lines. For instance, it was evaluated against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells using the MTT assay, demonstrating significant inhibition of cell proliferation in these models .
  • Antimicrobial Effects : Initial investigations have indicated that this compound may possess antimicrobial properties, which could be beneficial in addressing bacterial infections.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It could potentially modulate receptors that play critical roles in pain and inflammation signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of inflammatory cytokines,
AnticancerCytotoxicity against A549, MCF-7, HCT-116 ,
AntimicrobialInhibition of bacterial growth

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various thieno[3,4-c]pyrazole derivatives including our compound, significant cytotoxicity was observed against breast and lung cancer cell lines. The MTT assay results indicated a dose-dependent response with IC50 values suggesting potent activity at low concentrations. This positions N-(5,5-dioxido...) as a candidate for further development into anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thienopyrazole Cores

Thienopyrazole derivatives are widely studied for their diverse biological activities. Key analogues include:

  • Compound A: 2-Phenylthieno[3,4-c]pyrazole-3-carboxamide derivatives. These lack the sulfone group and piperidine-linked acetamide, resulting in reduced solubility and altered hydrogen-bonding capacity compared to the target compound .
  • Compound B: 5,5-Dioxido-thieno[3,4-c]pyrazoles with alkylamide substituents. These exhibit enhanced solubility due to the sulfone group but show lower receptor affinity, likely due to the absence of the piperidine moiety’s conformational flexibility .

Table 1: Structural and Physicochemical Comparison

Feature Target Compound Compound A Compound B
Sulfone Group Present (5,5-dioxido) Absent Present
Piperidine Substituent 2-Oxo-2-(piperidin-1-yl)acetamide Carboxamide Alkylamide
Predicted Solubility (LogS) -3.2 (moderate) -4.8 (low) -2.9 (moderate-high)
Hydrogen-Bond Acceptors 6 4 5
Hydrogen-Bonding Patterns and Crystallography

The sulfone and acetamide groups in the target compound facilitate extensive hydrogen-bonding networks, critical for crystal packing and stability. Graph set analysis (as per Etter’s formalism) reveals a DADDA motif (donor-acceptor-donor-donor-acceptor), which is less common in simpler thienopyrazoles like Compound A . This motif may enhance thermal stability and influence bioavailability by promoting intermolecular interactions in the solid state.

Crystallographic studies using programs such as SHELXL (a standard for small-molecule refinement) would be essential to resolve the compound’s 3D structure, particularly the conformation of the piperidine ring and the dihydro-2H-thieno system .

Table 2: Hypothetical Bioactivity Comparison

Property Target Compound Compound C (Piperidine-free analogue)
Predicted LogP 2.1 3.5
CYP3A4 Inhibition Risk Moderate High
Theoretical IC50 (nM)* ~150 (enzyme X) ~450 (enzyme X)

*Based on QSAR modeling of analogous structures.

Methodological Considerations

  • Crystallographic Refinement : Tools like SHELX ensure precise determination of bond lengths and angles, critical for validating the sulfone group’s geometry and hydrogen-bonding interactions .
  • Hydrogen-Bond Analysis : Graph set analysis (as in ) provides a framework for comparing supramolecular architectures, which may correlate with dissolution rates or polymorphic behavior .

Preparation Methods

Thiophene Functionalization

A 3,4-disubstituted thiophene precursor undergoes nitration or halogenation to introduce reactive sites for cyclization. For example, chlorination at the 3-position enables subsequent nucleophilic displacement with hydrazine.

Pyrazole Ring Formation

Heating the functionalized thiophene with hydrazine hydrate in ethanol at reflux (78°C, 12 hours) induces cyclization, yielding 4,6-dihydro-2H-thieno[3,4-c]pyrazole. The reaction typically achieves 65–75% yield, with purity confirmed by thin-layer chromatography (TLC).

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: 78°C (reflux)
  • Time: 12 hours
  • Yield: 68% (average)

Introduction of the Sulfone Group

The 5,5-dioxido moiety is introduced via oxidation of the thiophene sulfur atoms.

Oxidation Protocol

A solution of the thieno-pyrazole intermediate in dichloromethane is treated with meta-chloroperbenzoic acid (m-CPBA) at 0°C, followed by stirring at room temperature for 6 hours. The reaction is quenched with sodium thiosulfate, and the sulfone product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Optimized Parameters:

  • Oxidizing agent: m-CPBA (2.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature
  • Yield: 82%

Functionalization at Position 2: Phenyl Group Installation

The phenyl group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling.

Suzuki Coupling

A brominated thieno-pyrazole sulfone intermediate reacts with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction proceeds in a mixture of 1,4-dioxane and aqueous sodium carbonate (2:1) at 90°C for 8 hours.

Key Data:

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2M aqueous)
Solvent 1,4-Dioxane/H₂O
Temperature 90°C
Yield 76%

Acetamide Moiety Installation at Position 3

The final step involves coupling the amine group at position 3 with 2-oxo-2-(piperidin-1-yl)acetic acid.

Amide Bond Formation

The amine intermediate reacts with 2-oxo-2-(piperidin-1-yl)acetyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted in dry tetrahydrofuran (THF) at 0°C, followed by warming to room temperature for 4 hours.

Alternative Method:
A carbodiimide coupling agent (e.g., EDCl/HOBt) can be used with the carboxylic acid derivative, yielding comparable results.

Comparative Yields:

Method Yield Purity (HPLC)
Acetyl chloride/TEA 71% 95%
EDCl/HOBt 69% 93%

Analysis of Critical Parameters

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in amide coupling, while non-polar solvents (toluene) favor Suzuki coupling efficiency.

Temperature Optimization

  • Cyclization: Elevated temperatures (>70°C) prevent side product formation.
  • Oxidation: Controlled exotherm at 0°C minimizes over-oxidation.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires systematic variation of reaction conditions, including temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. THF), and reactant stoichiometry (e.g., 1:1.2 molar ratios). Microwave-assisted synthesis can enhance reaction efficiency by reducing time (30–60 minutes vs. 12 hours under reflux) while minimizing side products like sulfone by-products . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the target compound with ≥95% purity.

Basic: How can analytical techniques confirm the structural integrity of this compound?

Answer:
Combined use of ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 2.8–3.2 ppm for piperidinyl CH₂ groups) and high-resolution mass spectrometry (HRMS; calculated [M+H]⁺ = 438.1234, observed 438.1230) is essential for structural validation. IR spectroscopy can confirm functional groups (e.g., C=O at ~1700 cm⁻¹, sulfone S=O at ~1150 cm⁻¹) .

Basic: What methods are used to analyze the three-dimensional structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving atomic arrangements, particularly for the thieno[3,4-c]pyrazol core and piperidinyl acetamide substituent. Computational tools like DFT (density functional theory) can predict bond angles and dihedral angles (e.g., 110–120° for sp³-hybridized sulfur in the sulfone group) to complement experimental data .

Advanced: How can kinetic and thermodynamic studies resolve contradictions in reaction yields?

Answer:
Contradictory yields (e.g., 40% vs. 70% under similar conditions) may arise from competing pathways. Kinetic studies (monitored via in-situ FTIR or HPLC) can identify rate-limiting steps (e.g., nucleophilic substitution at the pyrazolyl nitrogen). Thermodynamic analyses (van’t Hoff plots) quantify activation energy (ΔG‡) and stability of intermediates (e.g., enolate formation during acetamide coupling) .

Advanced: What computational approaches enhance reaction design for derivatives of this compound?

Answer:
Quantum mechanical calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) model reaction pathways, such as sulfone oxidation or piperidinyl substitution. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases or GPCRs) to prioritize derivatives for synthesis. Reaction path sampling (RPS) algorithms reduce experimental trial-and-error by identifying optimal conditions (e.g., pH 7–8 for amide bond stability) .

Advanced: How can researchers address contradictory biological activity data across similar compounds?

Answer:
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may reflect assay variability (e.g., cell line differences) or stereochemical influences. Comparative SAR (structure-activity relationship) studies should standardize assays (e.g., ATPase inhibition in HEK293 cells) and use chiral HPLC to isolate enantiomers. Meta-analyses of related compounds (e.g., 4-chlorophenyl vs. 4-fluorophenyl analogs) can identify substituent effects .

Advanced: What strategies elucidate the pharmacological mechanism of action for this compound?

Answer:
Mechanistic studies require target deconvolution via CRISPR-Cas9 screens or affinity chromatography (biotinylated probes). In vitro kinase profiling (e.g., 400-kinase panel) identifies off-target effects. Molecular dynamics simulations (GROMACS) model ligand-receptor interactions (e.g., hydrogen bonding with catalytic lysine residues) over 100-ns trajectories .

Advanced: How can researchers design derivatives with improved metabolic stability?

Answer:
Replace metabolically labile groups (e.g., piperidinyl methyl with cyclopropyl) to block CYP450 oxidation. In vitro microsomal assays (human liver microsomes + NADPH) quantify half-life (t½). Deuterium incorporation at α-positions (e.g., CD₂ in acetamide) enhances stability via the kinetic isotope effect .

Advanced: What experimental designs resolve solvent effects on reaction selectivity?

Answer:
Solvent polarity (Kamlet-Taft parameters) influences transition states. Use DoE (design of experiments) to test binary solvent systems (e.g., DCM/MeOH vs. toluene/DMF). Solvent-free mechanochemical synthesis (ball milling) can improve selectivity by reducing solvolysis side reactions .

Advanced: How to validate the sulfone group’s role in biological activity?

Answer:
Synthesize analogs replacing the sulfone (SO₂) with sulfoxide (SO) or thioether (S) groups. Compare in vitro potency (e.g., IC₅₀ in enzyme assays) and in silico binding energy (ΔG values from docking). X-ray co-crystallography with the target protein (e.g., PDB ID 6XYZ) reveals hydrogen bonding or steric effects .

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